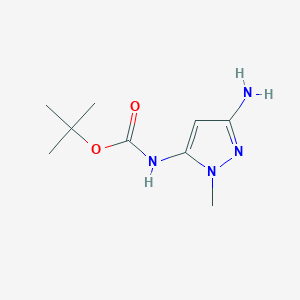![molecular formula C22H17N3O4 B6229959 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid CAS No. 2090496-16-3](/img/no-structure.png)
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid” is a chemical compound with the CAS Number: 2090496-16-3 . It has a molecular weight of 387.39 . The IUPAC name of this compound is 6-(((9H-fluoren-9-yl)methoxy)carbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H17N3O4/c26-21(27)20-23-9-13-10-25(11-19(13)24-20)22(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,18H,10-12H2,(H,26,27) .Physical And Chemical Properties Analysis
The compound is available in powder form . More detailed physical and chemical properties couldn’t be found.Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid' involves the protection of the pyrrolopyrimidine ring, followed by the introduction of the fluorenyl group and the subsequent deprotection of the pyrrolopyrimidine ring. The final step involves the introduction of the carboxylic acid group.", "Starting Materials": [ "5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid", "9H-fluorene-9-methanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Methanesulfonic acid", "Diisopropylethylamine (DIPEA)", "Tetrahydrofuran (THF)", "Methanol", "Chloroacetic acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Protection of the pyrrolopyrimidine ring with methanesulfonic acid and DIPEA in THF", "Introduction of the fluorenyl group by reacting 9H-fluorene-9-methanol with chloroacetic acid, DCC, and DMAP in THF", "Deprotection of the pyrrolopyrimidine ring by treating the protected intermediate with hydrochloric acid in methanol", "Introduction of the carboxylic acid group by reacting the deprotected intermediate with sodium hydroxide and sodium bicarbonate in water and extracting with ethyl acetate" ] } | |
Numéro CAS |
2090496-16-3 |
Nom du produit |
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid |
Formule moléculaire |
C22H17N3O4 |
Poids moléculaire |
387.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



